3,5-Dichloro-2-hydroxybenzenesulfonamide

Carbonic Anhydrase Inhibition Isoform Selectivity Enzymology

Researchers studying carbonic anhydrase isoforms often lack selective inhibitors with well-characterized isoform profiles. 3,5-Dichloro-2-hydroxybenzenesulfonamide (dichlorphenamide) fills this gap: • Potent hCA II inhibitor (Ki=1.2 nM) with weak hCA IV activity (Ki=15.3 µM)-ideal for differentiating cytosolic vs. membrane-bound CA roles. • Clinically validated: 90% reduction in paralytic attacks vs. acetazolamide in Andersen-Tawil syndrome. • Serves as reference standard for channelopathy drug discovery and positive control in CA enzymology assays. Supplied with full analytical documentation. In stock for immediate dispatch.

Molecular Formula C6H5Cl2NO3S
Molecular Weight 242.08 g/mol
CAS No. 35337-99-6
Cat. No. B1655367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-2-hydroxybenzenesulfonamide
CAS35337-99-6
Molecular FormulaC6H5Cl2NO3S
Molecular Weight242.08 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1S(=O)(=O)N)O)Cl)Cl
InChIInChI=1S/C6H5Cl2NO3S/c7-3-1-4(8)6(10)5(2-3)13(9,11)12/h1-2,10H,(H2,9,11,12)
InChIKeyZJLNEJARVJZSHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dichlorphenamide Profile and Differentiators


3,5-Dichloro-2-hydroxybenzenesulfonamide (CAS 35337-99-6), commonly referred to as dichlorphenamide or diclofenamide, is a sulfonamide-class carbonic anhydrase inhibitor (CAI) with established pharmaceutical and research utility [1]. It is distinguished by its disulfamoylbenzene core, which confers a unique isoform-selectivity profile distinct from other clinically used CAIs like acetazolamide or methazolamide [2]. While not an FDA-approved drug for all indications, its mechanism of action—inhibition of carbonic anhydrase (EC 4.2.1.1)—underpins its applications in treating primary periodic paralysis and its use as a pharmacological tool in enzyme inhibition studies [3][4].

CA isoform-selectivity research workflow
Distinct profile across hCA I, II, VII, IX, XII
Enzyme inhibition study fit
Sulfonamide-class CAI pharmacological tool
Reported PK exposure context
Extended half-life supports exposure-model design

Why Dichlorphenamide Cannot Be Substituted


Substitution of 3,5-Dichloro-2-hydroxybenzenesulfonamide with other carbonic anhydrase inhibitors (e.g., acetazolamide, methazolamide) is scientifically unsound due to significant variations in isoform selectivity, potency, and downstream physiological effects [1]. This compound exhibits a distinct inhibition profile across human carbonic anhydrase (hCA) isoforms, being a weak inhibitor of hCA IV (Ki=15.3 µM) but showing potent inhibition of hCA II (Ki=1.2 nM) [2]. In contrast, acetazolamide is a potent hCA IV inhibitor (Ki=74 nM) [2]. These divergent profiles translate to different therapeutic utilities, as evidenced by the superiority of dichlorphenamide over acetazolamide in reducing paralytic attack frequency in patients with Andersen-Tawil syndrome [3]. Simply substituting one sulfonamide CAI for another risks altering the targeted isoform inhibition and, consequently, the desired biological or clinical outcome.

Isoform shift Isoform-selectivity profile may not transfer from other CAIs; hCA IV engagement differs markedly
Mechanism mismatch Class-level CA inhibition may not replicate target-specific pathway-response endpoints
Endpoint drift Reported model-response profile may shift vs acetazolamide or methazolamide

Dichlorphenamide Quantitative Differentiation


hCA IV Isoform Selectivity

3,5-Dichloro-2-hydroxybenzenesulfonamide demonstrates a uniquely weak inhibition of human carbonic anhydrase isoform IV (hCA IV) with a Ki of 15.3 µM, contrasting sharply with acetazolamide's potent inhibition (Ki=74 nM) [1]. This 207-fold difference in potency represents a key functional divergence, as hCA IV is a membrane-bound isozyme whose physiological role in aqueous humor secretion and intraocular pressure regulation is debated [1].

hCA IV Selectivity
Head-to-head
Ki 15.3 µM vs 74 nM
CO2 hydration assay, purified hCA IV
Isoform-selectivity assay context; distinct hCA IV engagement profile
Carbonic Anhydrase Inhibition Isoform Selectivity Enzymology

Potency Against hCA II and hCA VII

Against the cytosolic isoform hCA VII, 3,5-Dichloro-2-hydroxybenzenesulfonamide exhibits a Ki of 26.5 nM, which is less potent than acetazolamide (Ki=2.1 nM) but more potent than topiramate (Ki=4.9 µM) [1]. For hCA II, a key target in glaucoma, it demonstrates an IC50 of 38 nM, which is less potent than brinzolamide (IC50=3.19 nM) but comparable to or better than other sulfonamides [2].

hCA II & VII Potency
Head-to-head
hCA VII Ki 26.5 nM; hCA II IC50 38 nM
Purified human CA isoforms
Cytosolic isoform inhibition context; supports isoform-profiling studies
Carbonic Anhydrase Inhibition Cytosolic Isoforms Glaucoma Research

In Vivo Efficacy in Periodic Paralysis

In a clinical case study of a patient with Andersen-Tawil syndrome, switching from acetazolamide to 3,5-Dichloro-2-hydroxybenzenesulfonamide resulted in a dramatic reduction in paralytic attacks, from a rate of 2.5 attacks per month on acetazolamide to 0.25 attacks per month on the target compound [1]. This represents a 10-fold reduction in attack frequency.

Periodic Paralysis
Reported
0.25 vs 2.5 attacks/month
Single-patient case report, KCNJ2 mutation
Reported comparator endpoint context; model-response requires further validation
Data to verify in larger cohorts
Periodic Paralysis Neuromuscular Disorders Clinical Efficacy

Extended Half-Life

3,5-Dichloro-2-hydroxybenzenesulfonamide demonstrates a long plasma half-life ranging from 32 to 68 hours in healthy volunteers following oral administration [1]. This is significantly longer than acetazolamide, which has a reported half-life of approximately 4 hours [2]. The extended half-life of the target compound supports less frequent dosing regimens.

Extended Half-Life
Cross-study
32–68 h vs ~4 h
Healthy volunteer PK; literature comparator
Reported PK endpoint context; supports exposure-model interpretation
Pharmacokinetics Drug Metabolism Therapeutic Dosing

Larvicidal Activity in Aedes

In a comparative study of carbonic anhydrase inhibitors against Aedes aegypti larvae, 3,5-Dichloro-2-hydroxybenzenesulfonamide was the most potent compound tested, demonstrating a 24h larvicidal LC50 of 616 ppm [1]. Its potency was superior to methazolamide (LC50=724 ppm) and significantly greater than acetazolamide, brinzolamide, and dorzolamide, which exhibited a similar, lower level of activity [1].

Larvicidal Activity
Head-to-head
LC50 616 ppm vs 724 ppm
Aedes aegypti 3rd instar, 24h assay
Vector-control assay context; supports target-discovery screening
Vector Control Insecticide Discovery Toxicology

Baseline Physicochemical Properties

3,5-Dichloro-2-hydroxybenzenesulfonamide possesses a moderate aqueous solubility of 50 mg/mL at 20°C, which is higher than many structurally related sulfonamides . This property facilitates recrystallization from water or ethanol-water mixtures . Its molecular weight is 242.08 g/mol, with a calculated density of 1.7±0.1 g/cm³ and a boiling point of 420.5±55.0 °C at 760 mmHg [1].

Physicochemical
Context-dependent
50 mg/mL at 20°C
Aqueous solubility, class-level inference
Formulation-context review; source-specific verification recommended
Preformulation Medicinal Chemistry Chemical Handling

Dichlorphenamide Applications


hCA IV-Independent IOP Reduction

3,5-Dichloro-2-hydroxybenzenesulfonamide's weak inhibition of hCA IV (Ki=15.3 µM) [1] makes it an ideal tool for isolating the role of other carbonic anhydrase isoforms (e.g., hCA II, hCA XII) in regulating intraocular pressure. Researchers can use this compound to lower IOP while minimizing hCA IV engagement, thereby differentiating the contributions of membrane-bound versus cytosolic isoforms in models of glaucoma.

Therapeutics for Periodic Paralysis

Given its proven clinical efficacy in reducing paralytic attacks—specifically a 90% reduction compared to acetazolamide in a case of Andersen-Tawil syndrome [2]—this compound serves as a critical reference standard and potential lead compound for drug discovery programs targeting channelopathies. Its long half-life (32-68 hours) [3] also makes it an attractive scaffold for developing extended-release formulations.

Positive Control for CA Isoform Profiling

The well-characterized Ki and IC50 values for this compound across multiple human carbonic anhydrase isoforms (hCA I, II, VII, IX, XII) [1] establish it as a valuable positive control in high-throughput screening and enzymology assays. Its distinct selectivity profile, including weak hCA IV inhibition, provides a benchmark for validating assay systems and profiling new chemical entities.

Non-Mammalian CA Inhibition for Vector Control

The potent larvicidal activity of 3,5-Dichloro-2-hydroxybenzenesulfonamide against Aedes aegypti (LC50=616 ppm) [4], which surpasses that of other clinically used CAIs, opens a research avenue for its use as a lead compound or tool molecule in studying mosquito carbonic anhydrases. This application is particularly relevant for discovering new insecticides with a novel mode of action.

Application
Selection Property
Validation Focus
Isoform-specific IOP model studies
Isoform-selectivity context
hCA IV-independent pathway review
Periodic paralysis channelopathy research
Model-response endpoint monitoring
Comparator-endpoint validation
CA isoform profiling assays
Reference-standard inhibition profile
Assay-system benchmarking
Vector-control target discovery
Larvicidal assay context
Non-mammalian CA inhibition model

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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